Tizoxanide Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

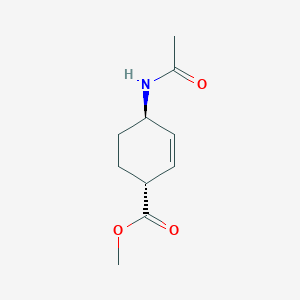

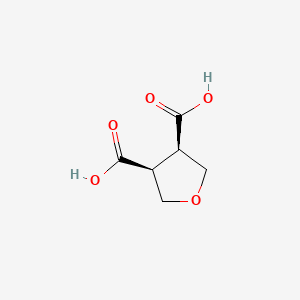

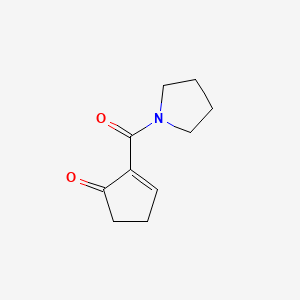

Tizoxanide, also known as desacetyl-nitazoxanide, is a thiazolide and an antiparasitic agent that occurs as a metabolite of nitazoxanide in humans through hydrolysis .

Synthesis Analysis

Tizoxanide is the active circulating metabolite of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound . NTZ is partially absorbed by the gastrointestinal tract and is rapidly hydrolysed by plasma esterases to its active form, Tizoxanide .Molecular Structure Analysis

The chemical structure of Tizoxanide has been depicted in a study . It is the active form of Nitazoxanide (NTZ), a benzamido-nitrothiazole compound .Chemical Reactions Analysis

Tizoxanide is metabolized into its active form through hydrolysis . A high-performance thin-layer chromatographic (HPTLC) method has been developed for analysis of Tizoxanide in human plasma .Physical And Chemical Properties Analysis

Tizoxanide has a molecular formula of C10H7N3O4S and a molecular weight of 265.25 g/mol . More detailed physical and chemical properties can be found on the PubChem database .Scientific Research Applications

Antiviral Activity Against Dengue Virus

Tizoxanide (TIZ) has been found to have antiviral activity against Dengue Virus Type 2 (DENV-2). In a study, the biological activity, toxicity, and antiviral activity of TIZ were evaluated in Vero cell culture. The results indicated that TIZ was able to inhibit virus replication mainly intracellularly after DENV-2 penetration and before the complete replication of the viral genome .

Broad Spectrum of Action

TIZ has a broad spectrum of action in inhibiting different pathogens, including bacteria, protozoa, and viruses . This makes it a versatile compound for research in various fields of microbiology and virology.

Proteomic Approach

The protein profiles in infected Vero cells treated and not treated with TIZ were analyzed using the label-free quantitative proteomic approach. The study showed that TIZ interferes with cellular processes such as intracellular trafficking and vesicle-mediated transport and post-translational modifications when added after infection .

Activation of Immune Response Genes

TIZ has been found to activate immune response genes that would eventually lead to a decrease of DENV-2 production . This suggests potential applications in immunology and vaccine development.

Quantification in Multiple Matrices

A validated LC-MS/MS analytical method has been developed capable of quantifying tizoxanide in multiple matrices with minimal impact of matrix effects . This method can be used in both pre-clinical and clinical research to facilitate further investigations into the application of nitazoxanide against SARS-CoV-2 .

Determination in Human Plasma, Urine, and Breast Milk

A high-performance liquid chromatographic method was optimized and validated for the determination of desacetyl nitazoxanide (tizoxanide), the main active metabolite of nitazoxanide in human plasma, urine, and breast milk . This could be useful in pharmacokinetic studies and drug monitoring.

Mechanism of Action

Target of Action

Tizoxanide Sulfate, the active metabolite of Nitazoxanide, has a broad-spectrum anti-infective effect against various pathogens, including protozoa, helminths, anaerobic and microaerophilic bacteria, and viruses . It has been identified as a potent inhibitor of NMRAL1 , a protein involved in cellular stress responses.

Mode of Action

The most widely accepted mechanism of Tizoxanide Sulfate is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic-protozoa, Tizoxanide Sulfate also induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

Tizoxanide Sulfate exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway .

Safety and Hazards

Future Directions

Nitazoxanide, the parent drug of Tizoxanide, is currently being assessed as a candidate therapeutic for SARS-CoV-2 . Over the next five years, clinical development of Nitazoxanide is likely to focus primarily on viral respiratory infections . Another study suggests that the ethanol salt of Thiazolide retains the activity of the parent together with an improved cell safety index, making it a good candidate for further evaluation .

properties

IUPAC Name |

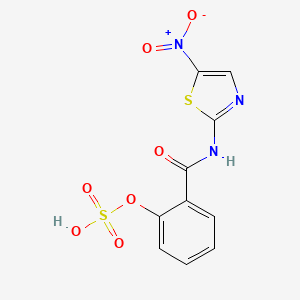

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHKCVYPSCCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tizoxanide Sulfate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)